Predicted LogP and Hydrogen-Bond Donor Capacity Differentiate 6-(2-Aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine from Chloro and Des-Ethoxy Analogs
In silico prediction of partition coefficient (LogP) and hydrogen-bond donor (HBD) count distinguishes the target compound from its closest commercially available analogs. 6-(2-Aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine contains a primary amine on the ethoxy side chain, contributing one additional HBD relative to the 6-chloro analog and two additional HBDs relative to the des-ethoxy parent scaffold. Predicted LogP values using the XLogP3 algorithm (PubChem) are 1.2 for the target compound versus 2.5 for 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine, indicating a >1 log unit decrease in lipophilicity conferred by the aminoethoxy group [1][2].
| Evidence Dimension | Predicted LogP (XLogP3) and HBD count |
|---|---|
| Target Compound Data | XLogP3 = 1.2; HBD count = 2 (amine + aminoethoxy) |
| Comparator Or Baseline | 6-Chloro-N-isobutyl-2-methylpyrimidin-4-amine: XLogP3 = 2.5; HBD = 1 |
| Quantified Difference | ΔLogP = −1.3; ΔHBD = +1 |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) |
Why This Matters
A >1 log unit reduction in LogP translates to approximately 10–20× higher aqueous solubility, which dictates formulation options, bioassay compatibility, and storage stability for procurement.
- [1] PubChem. Predicted LogP for 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine (CID 25130235). https://pubchem.ncbi.nlm.nih.gov/compound/25130235 (accessed 2026-05-12). View Source
- [2] PubChem. Predicted LogP for 6-chloro-N-isobutyl-2-methylpyrimidin-4-amine (CID 2794879). https://pubchem.ncbi.nlm.nih.gov/compound/2794879 (accessed 2026-05-12). View Source
